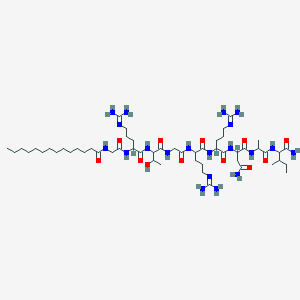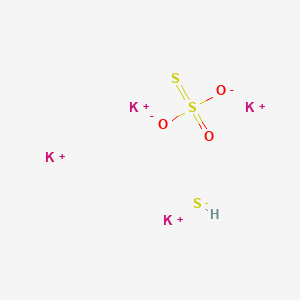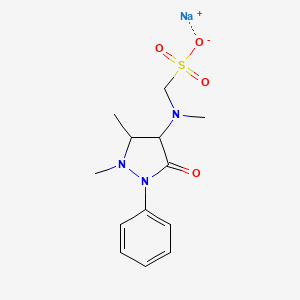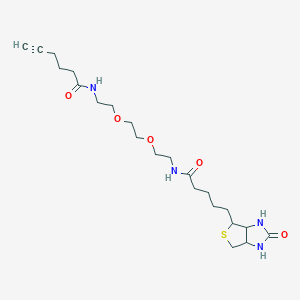![molecular formula C35H61N3O9 B13399313 cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]](/img/structure/B13399313.png)
cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enniatin A1 is a natural compound belonging to the enniatin family, which are cyclohexadepsipeptides produced by various Fusarium species fungi. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer effects . Enniatin A1 has garnered significant interest due to its potent bactericidal activity against Mycobacterium tuberculosis .
Méthodes De Préparation
Enniatin A1 is primarily isolated from Fusarium species fungi. The synthetic route typically involves the formal cyclocondensation of one N-methyl-L-valine and two N-methyl-L-isoleucine units . Industrial production methods focus on optimizing the fermentation conditions of Fusarium species to maximize the yield of enniatin A1 .
Analyse Des Réactions Chimiques
Enniatin A1 undergoes various chemical reactions, including:
Oxidation: Enniatin A1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the enniatin A1 molecule.
Substitution: Enniatin A1 can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Enniatin A1 has a wide range of scientific research applications:
Mécanisme D'action
Enniatin A1 exerts its effects by disrupting calcium homeostasis within cells. It induces calcium influx through store-operated channels and affects mitochondrial function by producing the opening of the mitochondrial permeability transition pore . This disruption in calcium homeostasis leads to various cellular effects, including apoptosis and inhibition of bacterial growth .
Comparaison Avec Des Composés Similaires
Enniatin A1 is part of the enniatin family, which includes other compounds such as enniatin A, enniatin B, and enniatin B1. These compounds share a similar cyclohexadepsipeptide structure but differ in their specific amino acid and hydroxy acid residues . Enniatin A1 is unique due to its potent bactericidal activity against Mycobacterium tuberculosis and its specific effects on calcium homeostasis .
Similar compounds include:
Enniatin A: Known for its antifungal and insecticidal properties.
Enniatin B: Exhibits cytotoxic effects and is studied for its potential use in cancer therapy.
Enniatin B1: Similar to enniatin B, with additional effects on calcium flux through alternative pathways.
Enniatin A1 stands out due to its specific antibacterial activity and unique mechanism of action involving calcium homeostasis disruption .
Propriétés
Formule moléculaire |
C35H61N3O9 |
|---|---|
Poids moléculaire |
667.9 g/mol |
Nom IUPAC |
3,9-di(butan-2-yl)-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C35H61N3O9/c1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15/h18-29H,16-17H2,1-15H3 |
Clé InChI |
OWUREPXBPJFMOK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


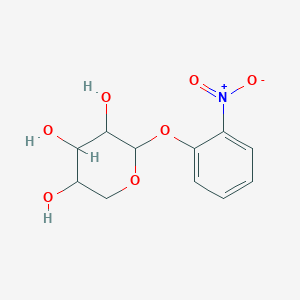
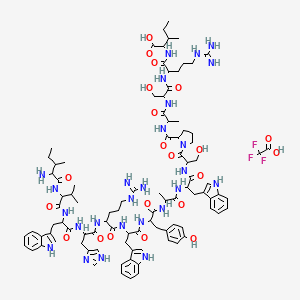

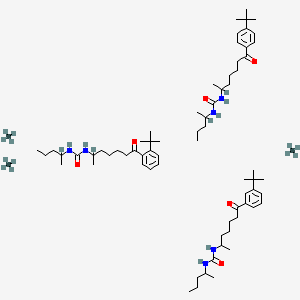
![2-[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13399257.png)
![2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B13399263.png)
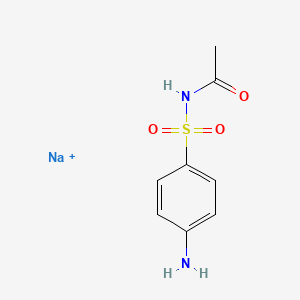
![(2S,3R,4S,5S)-6-[[(1R,3S,4R,8S,12R,17R,20R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-8-(hydroxymethyl)-3,4,8,12,19,19,21-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-5-[(3R,4R,5R,6R)-4,5,6-trihydroxydioxan-3-yl]oxy-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13399272.png)
